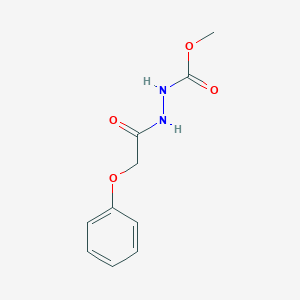

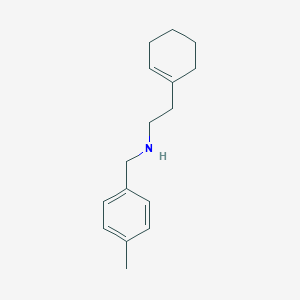

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chiral Molecule Synthesis

Research indicates the utility of related chiral amines in the synthesis of enantiomerically pure compounds. For instance, the preparation of new chiral aminoalcohols through the reaction of (R)-α-methylbenzylamine with cyclohexene oxide showcases the versatility of such compounds in creating molecules with specific optical activities, which are crucial in the development of pharmaceuticals and fine chemicals (Barbaro, Bianchini, & Sernau, 1996).

Homogeneous Catalysis

Amines such as (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine have found applications in homogeneous catalysis. For example, chiral [Bis(olefin)amine]rhodium(I) complexes demonstrate the use of related structures in transfer hydrogenation processes, showcasing the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Zweifel et al., 2009).

Water Catalysis

Innovative approaches to catalysis in aqueous media have been explored, such as the asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water. This highlights the potential of this compound analogs in green chemistry applications, offering pathways to conduct reactions in environmentally friendly solvents with high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).

Enzymatic Catalysis

Research also delves into the enzymatic synthesis of related structures, such as the laccase-catalyzed synthesis of triaminated cyclohexa-2,4-dienones from catechol. This represents an exploration into biocatalysis, utilizing enzymes to perform complex chemical transformations which might offer more sustainable and selective methods for producing chiral amines and their derivatives (Wellington, Govindjee, & Steenkamp, 2018).

Organometallic Chemistry

In the realm of organometallic chemistry, this compound and its analogs serve as ligands in the synthesis of complex metal compounds. These studies offer insights into the creation of novel materials with potential applications in catalysis, materials science, and pharmaceutical synthesis. For example, the synthesis of scandium, yttrium, and lanthanum benzyl and alkynyl complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand demonstrates the utility of these amines in forming compounds with unique reactivities and structural features (Ge, Meetsma, & Hessen, 2009).

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKABOKSWPNSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365148 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356530-85-3 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B324437.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B324438.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B324440.png)

![2-(2,4-dichlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324441.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324442.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324443.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B324444.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-phenylbenzamide](/img/structure/B324445.png)

![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B324451.png)

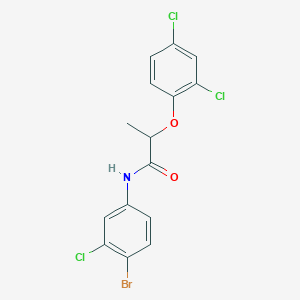

![Methyl 2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazinecarboxylate](/img/structure/B324452.png)

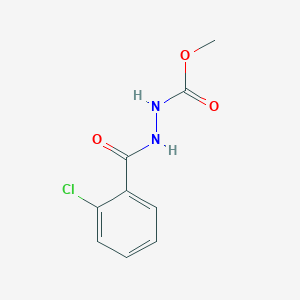

![Methyl 2-[(4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324454.png)